molecular formula C20H20N4O3S2 B2400497 N-[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide CAS No. 392295-08-8

N-[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

Cat. No.: B2400497
CAS No.: 392295-08-8
M. Wt: 428.53
InChI Key: DIYDDUCURDZQMM-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a sulfanylacetamide group bearing a 2,5-dimethylphenyl moiety. At the 2-position of the thiadiazole ring, a 2-methoxybenzamide group is attached. Its synthesis likely involves coupling a preformed 1,3,4-thiadiazole-2-amine with activated sulfanylacetamide intermediates under basic conditions, similar to methods described for related compounds .

Properties

IUPAC Name

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-12-8-9-13(2)15(10-12)21-17(25)11-28-20-24-23-19(29-20)22-18(26)14-6-4-5-7-16(14)27-3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYDDUCURDZQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure which includes a thiadiazole ring and a methoxybenzamide moiety. The presence of the thiadiazole ring is significant as it is known for conferring various biological activities.

Property Details
Molecular Formula C17H20N4O2S
Molecular Weight 348.43 g/mol
IUPAC Name This compound
Solubility Soluble in DMSO and DMF

Antimicrobial Properties

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit broad-spectrum antimicrobial activity. For instance, derivatives of thiadiazole have shown significant efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In one study, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

Thiadiazole derivatives have been investigated for their anticancer properties. Studies have shown that this compound exhibits cytostatic effects on cancer cell lines. The mechanism involves the inhibition of cell proliferation through induction of apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. Research suggests that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a potential candidate for treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Receptor Modulation : It can bind to various receptors influencing signal transduction pathways that regulate cellular functions such as growth and apoptosis.

Study 1: Antimicrobial Screening

A series of thiadiazole derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The study found that compounds similar to this compound exhibited significant antibacterial effects with MIC values ranging from 32 to 64 µg/mL .

Study 2: Anticancer Evaluation

In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Scientific Research Applications

Chemistry

N-[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical reactions, including:

  • Nucleophilic Substitution : The compound can undergo nucleophilic aromatic substitution due to the presence of the methoxy group.
  • Oxidation and Reduction Reactions : It can be oxidized to form sulfoxides or sulfones and reduced to convert amide groups into amines.

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe. It can interact with specific proteins and enzymes, offering insights into cellular mechanisms. Notable applications include:

  • Enzyme Inhibition Studies : The compound's ability to bind to active sites of enzymes makes it useful for studying enzyme kinetics and inhibition mechanisms.
  • Cellular Signaling Modulation : It may influence signal transduction pathways by interacting with cellular receptors.

Medicine

The therapeutic potential of this compound has been explored in various contexts:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Research has shown that similar compounds demonstrate efficacy against various cancer types .
StudyFindings
Walid Fayad et al. (2019)Identified novel anticancer compounds through drug library screening on multicellular spheroids .
  • Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory effects, which warrant further investigation.

Industry

In industrial applications, this compound is utilized for developing advanced materials and specialty chemicals. Its unique chemical properties make it suitable for:

  • Material Science : The compound can be incorporated into polymer matrices to enhance material properties.
ApplicationDescription
Advanced MaterialsUsed as a precursor for synthesizing specialty chemicals with tailored properties.

Chemical Reactions Analysis

Types of Chemical Reactions

The compound exhibits diverse reactivity due to its functional groups:

Reaction Type Reagents/Conditions Products/Outcomes Key Observations
Nucleophilic Substitution Amines, alcohols, or thiols in polar aprotic solvents (e.g., DMF)Replacement of the sulfanyl (-S-) group with nucleophiles (e.g., -NH<sub>2</sub>, -OR)Reactivity influenced by electron-withdrawing effects of the thiadiazole ring .
Oxidation H<sub>2</sub>O<sub>2</sub>, KMnO<sub>4</sub> in acidic mediaSulfoxide or sulfone derivativesControlled oxidation preserves the thiadiazole core while modifying sulfur oxidation states.
Reduction NaBH<sub>4</sub>, LiAlH<sub>4</sub>Reduction of carbonyl groups to alcoholsAmide groups remain intact under mild conditions .
Electrophilic Aromatic Substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, halogenation agentsNitration or halogenation at the 2-methoxybenzamide ringMeta-directing effects of the methoxy group observed .

Oxidation of the Sulfanyl Bridge

The sulfanyl group (-S-) undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO<sub>2</sub>-):

R S R +H2O2R SO R +H2O\text{R S R }+\text{H}_2\text{O}_2\rightarrow \text{R SO R }+\text{H}_2\text{O}

This reaction is critical for modifying the compound’s polarity and biological activity.

Nucleophilic Attack on the Thiadiazole Ring

The electron-deficient thiadiazole ring facilitates nucleophilic substitution. For example, reaction with amines:

C2N3S+R NH2C2N3 NH R+S2\text{C}_2\text{N}_3\text{S}+\text{R NH}_2\rightarrow \text{C}_2\text{N}_3\text{ NH R}+\text{S}^{2-}

This pathway is utilized to introduce functional groups for drug-design applications .

Experimental Conditions and Yields

  • Substitution Reactions :

    • Optimal yields (70–85%) achieved using DMF at 80°C with triethylamine as a base .

  • Oxidation Reactions :

    • Sulfoxide formation: 60% yield with 30% H<sub>2</sub>O<sub>2</sub> at 0°C.

    • Over-oxidation to sulfone requires prolonged exposure (>24 hrs) to HNO<sub>3</sub> .

Comparative Reactivity Analysis

Functional Group Reactivity Stability
Thiadiazole ringHigh (electrophilic/nucleophilic reactions)Stable under acidic conditions
Sulfanyl bridgeModerate (oxidation-sensitive)Degrades under strong oxidizers
2-Methoxybenzamide moietyLow (resists substitution)Stable up to 150°C

Key Challenges

  • Regioselectivity : Competing reactions at the thiadiazole vs. benzamide sites require precise temperature control .

  • Solubility : Limited solubility in aqueous media complicates reaction monitoring; DMSO or DMF is often required .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Variations

Compound A: N-[5-({2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide (3d)

  • Structure : Shares the 1,3,4-thiadiazole core and sulfanylacetamide linkage but replaces the 2-methoxybenzamide with a 2-methyl-3-nitrobenzamide group.
  • Synthesis: Prepared via refluxing intermediates in ethanol, yielding 79% with decomposition at 250°C .

Compound B : 2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide

  • Structure : Substitutes the 2-methoxybenzamide with a 2,5-dimethoxyphenyl group and introduces an acetamido moiety on the thiadiazole ring .
  • Key Differences : The dual methoxy groups in Compound B could improve solubility but reduce metabolic stability compared to the single methoxy group in the target compound.

Compound C: N-[5-[2-[(2,4-Dimethylphenyl)amino]-2-oxidanylidene-ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethoxy-benzamide

  • Structure : Features a 2-ethoxybenzamide group and 2,4-dimethylphenyl substitution .

Physicochemical Properties

Property Target Compound Compound A Compound B
Melting Point (°C) Not reported 250 (decomp.) Not reported
Solubility Moderate (methoxy group) Low (nitro group) High (dual methoxy)
Lipophilicity (LogP) Estimated ~3.5 Higher (~4.0) Lower (~2.8)

Q & A

Q. What are the critical considerations for optimizing the synthesis of this thiadiazole derivative?

The synthesis of this compound requires multi-step reactions involving thiadiazole ring formation, sulfanyl group introduction, and benzamide coupling. Key factors include:

  • Temperature control : Maintain 0–5°C during sulfhydryl group coupling to prevent side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and enhance reaction efficiency .
  • Monitoring techniques : Thin-layer chromatography (TLC) or HPLC should track reaction progress, with target purity ≥95% .

Q. How is the compound characterized to confirm structural integrity?

Standard analytical methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm) .
  • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • IR spectroscopy : Detect functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the benzamide moiety) .

Q. What solubility and formulation challenges are associated with this compound?

The compound’s moderate solubility in polar solvents (e.g., ethanol, DMSO) stems from its hydrophobic thiadiazole core and methoxybenzamide group. Strategies to improve bioavailability include:

  • Co-solvent systems : Ethanol-water mixtures (1:1 v/v) enhance solubility .
  • Solid dispersion : Formulate with hydrophilic carriers (e.g., PEG-6000) to increase dissolution rates .

Advanced Research Questions

Q. How can crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) is essential for:

  • Confirming stereochemistry : Resolve ambiguities in sulfanyl-thiadiazole bond angles (e.g., C-S-C angle ~105°) .
  • Packing analysis : Identify intermolecular interactions (e.g., π-π stacking between benzamide rings) influencing stability .
  • Software tools : Use SHELXL for refinement, leveraging high-resolution data (R-factor < 0.05) .

Q. What structure-activity relationships (SAR) guide its biological activity?

Comparative studies of analogs reveal:

Structural Feature Biological Impact Reference
Thiadiazole coreEnhances antimicrobial activity
Methoxy group positionOrtho-substitution improves enzyme inhibition
Sulfanyl linker lengthShorter chains increase cytotoxicity

Q. What mechanistic insights explain its reactivity in nucleophilic substitution?

The sulfanyl group’s nucleophilicity facilitates reactions with electrophiles (e.g., alkyl halides):

  • Kinetic studies : Second-order kinetics under basic conditions (pH 8–10) .
  • Leaving group effects : Bromine substituents accelerate SN2 reactions compared to chlorine .

Q. How can computational modeling predict its pharmacokinetic properties?

Density Functional Theory (DFT) and molecular docking:

  • LogP prediction : Calculated logP ~2.8 indicates moderate lipophilicity .
  • Target binding : Docking into COX-2 active site (binding energy ≤ -8.5 kcal/mol) suggests anti-inflammatory potential .

Q. How should researchers address contradictions in biological activity data?

Discrepancies in antimicrobial assays may arise from:

  • Strain variability : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models .
  • Concentration thresholds : MIC values vary by 10–100 µg/mL depending on substituents .
  • Assay standardization : Use CLSI guidelines for reproducibility .

Methodological Recommendations

  • Synthetic protocols : Follow stepwise coupling with <5% excess reagents to minimize byproducts .
  • Data validation : Cross-validate spectral data with PubChem entries (e.g., InChIKey: FLQNDZUARQOBPE-UHFFFAOYSA-N) .
  • Ethical compliance : Adhere to non-therapeutic research guidelines; this compound is not FDA-approved .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.